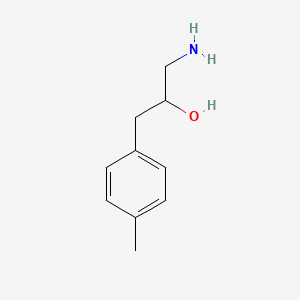

1-Amino-3-(4-methylphenyl)propan-2-ol

Description

1-Amino-3-(4-methylphenyl)propan-2-ol is a propanolamine derivative characterized by a 2-aminopropanol backbone substituted with a 4-methylphenyl group at the third carbon.

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-amino-3-(4-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-8-2-4-9(5-3-8)6-10(12)7-11/h2-5,10,12H,6-7,11H2,1H3 |

InChI Key |

DNTKUYPEHLUNDP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)CC(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(4-methylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 4-methylacetophenone, using a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine source like ammonia or an amine donor . Another method involves the use of transaminases, which are enzymes that catalyze the transfer of an amino group from an amino donor to a ketone, resulting in the formation of the desired amino alcohol .

Industrial Production Methods

In industrial settings, the production of 1-Amino-3-(4-methylphenyl)propan-2-ol may involve the use of biocatalysts, such as immobilized whole-cell biocatalysts with transaminase activity. This method offers an environmentally friendly and economically attractive approach to synthesizing enantiopure ®- and (S)-enantiomers of the compound .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 4-methylacetophenone or 4-methylbenzaldehyde.

Reduction: Formation of 1-amino-3-(4-methylphenyl)propan-2-amine.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Amino-3-(4-methylphenyl)propan-2-ol has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-Amino-3-(4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can act as a ligand for enzymes and receptors, influencing their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, affecting the structure and function of biomolecules .

Comparison with Similar Compounds

Aminopropanol derivatives exhibit diverse pharmacological and chemical behaviors depending on their substituents. Below is a systematic comparison of 1-amino-3-(4-methylphenyl)propan-2-ol with structurally related compounds:

Structural and Physicochemical Properties

*Calculated based on analogous compounds.

Key Observations :

- Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br, F) increase polarity and stability but may reduce bioavailability due to higher solubility in aqueous environments . Ether vs. Direct Linkage: Phenoxy derivatives (e.g., 4-fluorophenoxy) introduce flexibility and hydrogen-bonding sites compared to rigid 4-methylphenyl attachment .

Pharmacological Activity

- Adrenolytic Activity: Derivatives like 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol exhibit significant β-adrenergic receptor antagonism, suggesting that bulky substituents (e.g., methoxyphenoxy) enhance receptor binding .

- Metabolic Stability: Fluorinated analogs (e.g., 4-fluorophenoxy) may resist oxidative metabolism due to fluorine’s electronegativity, extending half-life .

- Salt Forms: Hydrochloride salts (e.g., 1-amino-3-(2,4-difluorophenyl)propan-2-ol HCl) improve solubility and oral bioavailability .

Biological Activity

1-Amino-3-(4-methylphenyl)propan-2-ol, also known as a derivative of phenylpropanolamine, exhibits various biological activities that have garnered attention in medicinal chemistry and pharmacology. This article synthesizes the available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C10H15N

- Molecular Weight : 165.24 g/mol

- IUPAC Name : 1-Amino-3-(4-methylphenyl)propan-2-ol

This structure features an amino group, a secondary alcohol, and a para-substituted methylphenyl group, which contributes to its biological interactions.

1-Amino-3-(4-methylphenyl)propan-2-ol is believed to exert its effects through several mechanisms:

- Enzyme Interaction : The compound may interact with specific enzymes, influencing metabolic pathways and biochemical processes.

- Receptor Modulation : It has potential binding affinity for various receptors, which could modulate physiological responses.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of derivatives related to 1-amino-3-(4-methylphenyl)propan-2-ol. For instance, compounds synthesized from similar structures demonstrated significant radical scavenging activity. A study employing the DPPH assay found that certain derivatives exhibited antioxidant activity greater than that of ascorbic acid, suggesting potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies using human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines showed that certain derivatives were cytotoxic, with IC50 values indicating effectiveness against these cancer types. Notably, some compounds were reported to have higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells .

Neuroprotective Effects

1-Amino-3-(4-methylphenyl)propan-2-ol has been investigated for its neuroprotective properties, particularly in relation to Alzheimer's disease. Its structural analogs have shown promise as acetylcholinesterase inhibitors, which are crucial for enhancing cholinergic neurotransmission. Computational studies suggest that these compounds may exhibit favorable binding affinities compared to established drugs like Donepezil and Rivastigmine .

Study 1: Antioxidant Evaluation

A recent study synthesized various derivatives of 1-amino-3-(4-methylphenyl)propan-2-ol and evaluated their antioxidant activity using the DPPH method. The results indicated that specific modifications to the phenyl ring significantly enhanced antioxidant capacity.

| Compound Name | DPPH Scavenging Activity (%) | Comparison with Ascorbic Acid |

|---|---|---|

| Compound A | 85% | 1.4 times higher |

| Compound B | 75% | Comparable |

| Compound C | 60% | Lower |

Study 2: Anticancer Activity Assessment

In vitro testing on glioblastoma U-87 cells revealed varying levels of cytotoxicity among derivatives of the compound:

| Compound Name | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 10 | U-87 |

| Compound B | 25 | MDA-MB-231 |

| Compound C | 15 | U-87 |

These findings suggest that structural modifications can lead to enhanced anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.